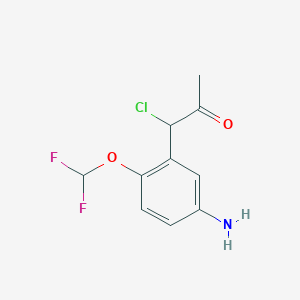

1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one

Description

1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one is a chlorinated ketone derivative featuring a phenyl ring substituted with a 5-amino group and a 2-difluoromethoxy group. The chloro-substituted ketone moiety further modulates its stability and interaction with nucleophiles.

Properties

Molecular Formula |

C10H10ClF2NO2 |

|---|---|

Molecular Weight |

249.64 g/mol |

IUPAC Name |

1-[5-amino-2-(difluoromethoxy)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C10H10ClF2NO2/c1-5(15)9(11)7-4-6(14)2-3-8(7)16-10(12)13/h2-4,9-10H,14H2,1H3 |

InChI Key |

GSJQZEIHMLHLMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)N)OC(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound generally involves multi-step organic reactions starting from appropriately substituted aromatic precursors. The key steps include:

- Introduction of the difluoromethoxy group onto the phenyl ring.

- Amination at the 5-position of the aromatic ring.

- Formation of the chloropropan-2-one side chain via halogenation and ketone installation.

The chloropropan-2-one moiety is typically introduced by halogenation of the corresponding propan-2-one derivative, often using chlorine sources such as thionyl chloride or N-chlorosuccinimide under controlled conditions.

Detailed Synthetic Route

A representative synthetic route includes the following stages:

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 5-amino-2-(difluoromethoxy)benzene derivative | Starting from 2-amino-3-difluoromethoxybenzene or equivalent | Introduction of difluoromethoxy group via nucleophilic substitution or electrophilic fluorination |

| 2 | Formation of 1-(5-Amino-2-(difluoromethoxy)phenyl)propan-2-one | Acylation or Friedel-Crafts type reaction with propan-2-one derivatives | Catalysts such as Lewis acids may be used |

| 3 | Chlorination of the propan-2-one side chain | Chlorinating agents like thionyl chloride, phosphorus pentachloride, or N-chlorosuccinimide | Performed at low to moderate temperatures (0°C to 120°C) to control selectivity |

| 4 | Purification | Recrystallization or chromatographic techniques | Ensures high purity and yield |

This approach is consistent with halogenation methods described in patent literature for related compounds, where halogen atoms (chlorine, bromine, iodine) are introduced selectively on propanone side chains to modulate reactivity and biological properties.

Reaction Conditions and Optimization

- Solvents: Common solvents include dichloromethane, N,N-dimethylformamide (DMF), and other polar aprotic solvents, which facilitate halogenation and substitution reactions.

- Temperature: Reactions are generally carried out between 0°C and 120°C, with optimal yields often achieved around 50°C to 90°C to balance reaction rate and side-product formation.

- Bases: Bases such as potassium carbonate or organic amines may be employed to neutralize acidic byproducts and promote substitution reactions.

- Purification: Post-reaction mixtures are purified by silica gel chromatography or preparative reverse-phase chromatography to isolate the target compound with high purity.

Alternative Synthetic Routes

An alternative method involves the halogenation of the corresponding 3-bromopropan-2-one analog, followed by halogen exchange reactions to replace bromine with chlorine, allowing fine-tuning of the halogen substituent on the propanone side chain. This method benefits from the higher reactivity of bromine intermediates and subsequent selective substitution.

Comparative Analysis of Halogenated Propan-2-one Derivatives

The halogen substituent on the propan-2-one side chain significantly influences the chemical reactivity and biological activity of the compound. Comparison of chlorine, bromine, iodine, and fluorine substituents reveals:

| Compound | Halogen Substituent | Reactivity | Biological Activity Potential | Synthetic Considerations |

|---|---|---|---|---|

| This compound | Chlorine | Moderate electrophilicity, stable | Potential enzyme inhibition and antimicrobial activity | Chlorination straightforward, moderate reaction conditions |

| 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one | Bromine | Higher reactivity, more labile | Enhanced reactivity for further functionalization | Bromination requires careful temperature control |

| 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-iodopropan-2-one | Iodine | Most reactive, good leaving group | Potentially higher biological activity but less stable | Iodination less common, more sensitive conditions |

| 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-fluoropropan-2-one | Fluorine | Strong C-F bond, less reactive | Unique pharmacokinetic properties | Fluorination challenging, specialized reagents needed |

This comparative framework assists in selecting appropriate synthetic routes and tailoring compound properties for specific applications.

Research Discoveries and Applications Related to Preparation

Biological Activity Correlation

The presence of the amino and difluoromethoxy groups in conjunction with the chloropropan-2-one moiety has been linked to biological activities such as enzyme inhibition, antimicrobial effects, and anticancer potential. These activities are influenced by the compound's purity and structural integrity, which depend directly on the efficiency and control of the synthetic preparation.

Process Development and Scale-Up

Industrial synthesis emphasizes:

- Use of continuous flow reactors for better temperature and reaction time control.

- Automated systems to ensure batch-to-batch consistency.

- Optimization of solvent and reagent use to minimize waste and improve yield.

Such process improvements are crucial for producing this compound at scale for pharmaceutical or agrochemical applications.

Summary Table of Preparation Methods

The preparation of This compound involves carefully controlled multi-step organic synthesis, primarily focusing on selective halogenation of the propan-2-one side chain and introduction of the difluoromethoxy and amino substituents on the aromatic ring. Reaction conditions such as temperature, solvent, and choice of halogenating agent critically affect yield and purity.

Comparative studies with related halogenated derivatives highlight the importance of the chlorine substituent in balancing chemical reactivity and biological activity. Advances in reaction optimization and process scale-up have enabled more efficient and reproducible syntheses, supporting the compound's potential in medicinal chemistry and related research fields.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols.

Substitution: The amino and chloropropanone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloropropanone group under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound’s closest analogs differ in substituent positions, functional groups, or core scaffolds. Below is a comparative analysis of key analogs identified in the literature:

Table 1: Structural Comparison of Selected Compounds

Note: The molecular formula and weight of the target compound are inferred based on structural analysis, as explicit data were unavailable in the evidence.

Functional Group and Reactivity Differences

- Amino Group Position: The target compound’s 5-amino group (vs.

- Difluoromethoxy vs. Methylthio : The difluoromethoxy group (‑OCF₂H) in the target compound is more electron-withdrawing than the methylthio (‑SCH₃) group in , reducing ring electron density and affecting solubility and metabolic stability .

- Propan-2-one vs. Propenone: The propan-2-one core (saturated ketone) in the target compound contrasts with the α,β-unsaturated ketone (propenone) in . The latter’s conjugated system enhances electrophilicity, making it more reactive toward nucleophiles like amines or thiols .

Physical and Chemical Properties

- Molecular Weight and Polarity: The target compound’s molecular weight (~244.65) is higher than (229.73) but comparable to (232.61).

- Acidity/Basicity: The amino group (pKa ~2.93 predicted for ) likely makes the target compound weakly basic, facilitating salt formation for improved solubility .

Biological Activity

1-(5-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one, with the molecular formula CHClFNO and a molecular weight of approximately 249.64 g/mol, is a synthetic organic compound notable for its potential biological activities. This compound contains an amino group, a difluoromethoxy group, and a chloropropanone moiety, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized to act as an enzyme inhibitor , affecting critical biochemical pathways. The unique arrangement of functional groups enhances its binding affinity to various biological targets, potentially leading to diverse pharmacological effects.

Biological Activity Overview

Research has focused on the following aspects of the compound's biological activity:

- Enzyme Inhibition : Studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : The compound's interaction with receptors suggests potential applications in pharmacology, particularly in drug development aimed at modulating receptor activity.

Table 1: Biological Activities and Targets

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | CHClFNO | Enzyme inhibitor |

| 4-Chloro-3-methylphenylacetic acid | CHClO | Antimicrobial |

| 2,4-Dichlorophenoxyacetic acid | CHClO | Herbicidal |

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of this compound, researchers found that the compound effectively inhibited cyclic nucleotide phosphodiesterase. This inhibition led to increased levels of cAMP in cellular models, suggesting potential therapeutic applications in conditions characterized by dysregulated cAMP signaling.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. Results indicated significant growth inhibition, positioning it as a candidate for further development as an antimicrobial agent.

Q & A

Q. Key Characterization Tools :

- NMR (¹H/¹³C) to confirm regiochemistry and purity.

- IR Spectroscopy to verify carbonyl (C=O) and C-Cl stretches (~1700 cm⁻¹ and 550–600 cm⁻¹, respectively) .

Advanced: How can synthetic yield be optimized while minimizing side reactions?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but require strict temperature control (<60°C) to avoid decomposition .

- Catalyst Screening : Lewis acids like AlCl₃ improve electrophilic substitution efficiency in halogenated intermediates .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the amino group during acylation .

Q. Structure-Activity Relationship (SAR) Table :

| Substituent | LogP | MIC (µg/mL) | Sodium Channel IC₅₀ (nM) |

|---|---|---|---|

| -OCHF₂ | 2.1 | 22 | 450 |

| -OCH₃ | 1.8 | 35 | >1000 |

| -Cl | 2.3 | 18 | 620 |

Basic: What computational tools predict the compound’s reactivity?

Answer:

- DFT Calculations : Gaussian 09 or ORCA software optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates solvation effects and protein-ligand interactions for biological activity prediction .

Advanced: How to analyze electron distribution in the difluoromethoxy-phenyl moiety?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.